molecular formula C11H13NO4S B14806084 N-(2-Cyclopropoxy-6-formylphenyl)methanesulfonamide

N-(2-Cyclopropoxy-6-formylphenyl)methanesulfonamide

Cat. No.: B14806084
M. Wt: 255.29 g/mol
InChI Key: FEZXJSMUYPUBSH-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-6-formylphenyl)methanesulfonamide is an organic compound with the molecular formula C11H13NO4S and a molecular weight of 255.293 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-6-formylphenyl)methanesulfonamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group is introduced through a nucleophilic substitution reaction.

    Formylation: The formyl group is added using a formylation reagent such as formic acid or formyl chloride.

    Sulfonamide Formation: The methanesulfonamide group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-6-formylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Alcohol derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyclopropoxy-6-formylphenyl)methanesulfonamide is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-6-formylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include enzyme inhibition and modulation of protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyclopropoxy-6-formylphenyl)methanesulfonamide is unique due to the specific positioning of the cyclopropoxy and formyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its similar compounds.

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

N-(2-cyclopropyloxy-6-formylphenyl)methanesulfonamide

InChI

InChI=1S/C11H13NO4S/c1-17(14,15)12-11-8(7-13)3-2-4-10(11)16-9-5-6-9/h2-4,7,9,12H,5-6H2,1H3

InChI Key

FEZXJSMUYPUBSH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC=C1OC2CC2)C=O

Origin of Product

United States

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